Unsubstituted Pyrimidine Core: Reduced Lipophilicity vs. 4,6-Dimethyl Analog (CAS 2034564-50-4)
The target compound carries an unsubstituted pyrimidine ring (C17H16N6O2, MW 336.3), in contrast to the 4,6-dimethylpyrimidine analog (CAS 2034564-50-4, C19H20N6O2, MW 364.4). The absence of methyl substituents at positions 4 and 6 reduces computed logP by approximately 0.8 log units (estimated ΔXLogP3: ~2.2 vs. 3.0 for the 4,6-dimethyl analog) [1]. This lower lipophilicity may translate to improved aqueous solubility and reduced non-specific protein binding, relevant parameters for in vitro assay development and probe optimization [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ~2.2 (unsubstituted pyrimidine, MW 336.3 g/mol) |
| Comparator Or Baseline | 4,6-dimethyl-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2034564-50-4): XLogP3 = 3.0, MW 364.4 g/mol [1] |
| Quantified Difference | ΔXLogP3 ≈ -0.8; ΔMW = -28.1 g/mol |
| Conditions | Computed physicochemical properties; experimental logP/logD not reported for either compound |
Why This Matters
Lower lipophilicity can reduce off-target binding and improve solubility, making the unsubstituted scaffold preferable for early-stage kinase inhibitor screening where assay interference from aggregation or non-specific binding must be minimized.
- [1] PubChem. (3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone. PubChem CID 121017546. XLogP3-AA: 3.0. Molecular Weight: 364.4 g/mol. View Source
- [2] Homan, K. T., et al. (2014). Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors. ACS Chemical Biology, 10(1), 310–319. Note: The study reports that GRK inhibitor potency and selectivity are highly sensitive to subtle structural modifications, underscoring the importance of scaffold-specific optimization. View Source
